molecular formula C15H21NO4 B3124488 Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate CAS No. 318510-90-6

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate

Cat. No.: B3124488
CAS No.: 318510-90-6
M. Wt: 279.33 g/mol
InChI Key: JYJJPZSVJRHVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is an organic compound with the molecular formula C14H21NO4. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate typically involves the esterification of 3-(4-aminophenyl)propanoic acid with methanol in the presence of an acid catalyst, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc2O). The reaction conditions usually include:

    Esterification: Methanol, acid catalyst (e.g., sulfuric acid), reflux.

    Protection: Di-tert-butyl dicarbonate, base (e.g., sodium hydroxide), room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale esterification using continuous flow reactors.
  • Efficient protection of the amino group using automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Trifluoroacetic acid (TFA), room temperature.

Major Products

    Oxidation: 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid.

    Reduction: 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanol.

    Substitution: 3-(4-aminophenyl)propanoate.

Scientific Research Applications

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes.

    Industry: In the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-aminophenyl)propanoate: Lacks the Boc protecting group, making it more reactive.

    Methyl 3-(4-{[(methoxy)carbonyl]amino}phenyl)propanoate: Features a different protecting group, which may offer different stability and reactivity.

Uniqueness

Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is unique due to its Boc protecting group, which provides stability during synthesis and can be easily removed under mild conditions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

methyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12-8-5-11(6-9-12)7-10-13(17)19-4/h5-6,8-9H,7,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJJPZSVJRHVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.